Ac-Lys(Z)-OH
Overview
Description
Ac-Lys(Z)-OH is a modified amino acid. The modification occurs on the lysine residue, which is acetylated . This modification is a key post-translational modification that plays a critical role in both eukaryotes and prokaryotes .
Synthesis Analysis
Lysine acetylation is a conserved and important post-translational modification (PTM) that plays a key role in plant physiological and metabolic processes . Based on advances in Lys-acetylated protein immunoenrichment and mass-spectrometric technology, LysAc proteomics studies have been performed in many species .
Molecular Structure Analysis
The molecular formula of Ac-Lys(Z)-OH is C16H22N2O5 . It has a molecular weight of 322.36 g/mol . The structure includes a central β sheet surrounded by α helices at both the sides .
Chemical Reactions Analysis
Aminophilic electrophiles showed disparate proteomic reactivities that range from selective interactions with a handful of lysines to, for a set of dicarboxaldehyde fragments, remarkably broad engagement of the covalent small-molecule–lysine interactions captured by the entire library .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ac-Lys(Z)-OH include a molecular weight of 322.36 g/mol, a computed XLogP3-AA of 1.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 10 .
Scientific Research Applications
Enzyme Activity Determination
Ac-Lys(Z)-OH derivatives are pivotal in enzyme activity determination. N-Acetyl-Ser-Asp-Lys-Pro-OH (AcSDKP-OH) serves as a physiological substrate for angiotensin I-converting enzyme (ACE), crucial in cardiovascular homeostasis. Fluorescent substrates derived from AcSDKP-OH, such as coumarin-SDKP-OH, facilitate the convenient and rapid determination of ACE activity, highlighting the utility of Ac-Lys(Z)-OH derivatives in enzymology and cardiovascular research (Cheviron et al., 2000).
Polymer Science and Material Engineering
In material sciences, Ac-Lys(Z)-OH-based polymers exhibit remarkable properties. The synthesis of lysine-based block copolymers with thermoresponsive segments involves the RAFT polymerization of N-acryloyl-N-carbobenzoxy-l-lysine [A-Lys(Cbz)-OH]. These polymers transition between zwitterionic, anionic, and cationic states in response to pH changes, showcasing their potential in creating smart materials and drug delivery systems (Kanto et al., 2019).
Nanotechnology
Ac-Lys(Z)-OH is instrumental in nanotechnology, particularly in synthesizing hierarchical nanostructures. The hydrothermal method using lysine as a source of OH− and a structure-directing agent has yielded unique ZnO nanostructures with potential applications in catalysis and photoelectronics. Lysine's capping and chelating abilities are crucial in controlling the shape and assembly of these nanostructures, underscoring the versatility of Ac-Lys(Z)-OH in nanomaterial fabrication (Truong et al., 2013).
Biomedical Applications
In the biomedical domain, Ac-Lys(Z)-OH-based compounds show promise. Hydrazide mimics of acyl-Lys post-translational modifications (PTMs) on proteins are crucial for studying nucleosome dynamics and deubiquitinase action. The functional significance of these PTMs and their role in gene expression, tissue injury, and metabolic stress underline the importance of Ac-Lys(Z)-OH-related compounds in advanced biomedical research (Bhat et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-acetamido-6-(phenylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-12(19)18-14(15(20)21)9-5-6-10-17-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,17,22)(H,18,19)(H,20,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUVJQBGBKAJMS-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Lys(Z)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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